Cas no 220441-84-9 ((R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride)
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
- BENZENEMETHANAMINE, 4-BROMO-ALPHA-PHENYL-, (R)- HYDROCHLORIDE
- (R)-(4-bromophenyl)-phenylmethanamine;hydrochloride
- (R)-4-Bromo-alpha-phenyl-benzenemethanamine HCl
- F76492
- 220441-84-9
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- Inchi: 1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1
- InChI Key: SZWHELGYDLPWLM-BTQNPOSSSA-N
- SMILES: [C@@H](C1C=CC=CC=1)(C1C=CC(Br)=CC=1)N.Cl
Computed Properties
- Exact Mass: 296.99199g/mol
- Monoisotopic Mass: 296.99199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P024FYV-100mg |
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |
220441-84-9 | 98% | 100mg |
$156.00 | 2023-12-18 | |
| 1PlusChem | 1P024FYV-250mg |
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |
220441-84-9 | 98% | 250mg |
$265.00 | 2023-12-18 | |
| 1PlusChem | 1P024FYV-1g |
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride |
220441-84-9 | 98% | 1g |
$737.00 | 2023-12-18 |
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
(R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Overview
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a compound with the CAS number 220441-84-9, representing a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group, a phenyl group, and an amine functional group. The hydrochloride salt form of this compound is particularly notable for its stability and solubility properties, making it a valuable material in various chemical and pharmaceutical applications.
The molecular structure of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is defined by its chiral center, which imparts optical activity to the compound. This chirality is crucial in pharmaceutical applications, where the stereochemistry of molecules can significantly influence their biological activity. Recent studies have highlighted the importance of enantiomeric purity in drug development, underscoring the relevance of compounds like this one in advancing therapeutic research.
The synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and reductions. Researchers have explored various synthetic pathways to optimize yield and enantiomeric excess. For instance, recent advancements in asymmetric catalysis have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.
In terms of pharmacological activity, (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for treating various diseases, including neurodegenerative disorders and cancer. Emerging research has focused on understanding its mechanism of action at the molecular level, leveraging advanced techniques such as X-ray crystallography and computational modeling.
Beyond pharmaceutical applications, this compound finds utility in materials science and catalysis. Its aromatic structure contributes to electronic properties that are advantageous in designing new materials for optoelectronic devices. Recent breakthroughs in nanotechnology have incorporated derivatives of this compound into novel materials with enhanced performance characteristics.
Looking ahead, the continued exploration of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride will undoubtedly yield further insights into its potential applications. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into real-world solutions. As research progresses, this compound stands as a testament to the ongoing innovation in chemical science.
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